1-(tert-Butylamino)propan-1-ol is an organic compound that features a tert-butyl group attached to an amino alcohol. Its chemical structure includes a propanol backbone, which contributes to its classification as an amino alcohol. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to its unique properties.
The compound can be synthesized from various precursors, including tert-butylamine and propylene oxide, or through other synthetic routes involving amination and alcohol formation. Its relevance extends to medicinal chemistry, where it serves as a building block for more complex molecules.
1-(tert-Butylamino)propan-1-ol belongs to the class of amino alcohols, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) within the same molecule. It is categorized under the CAS Number 15046-09-0, indicating its unique identification in chemical databases.
Synthesis of 1-(tert-Butylamino)propan-1-ol typically involves:
The synthesis often requires careful control of reaction conditions, such as temperature and pressure, to maximize yield and purity. Techniques like gas chromatography may be employed for yield determination and analysis of reaction progress.
1-(tert-Butylamino)propan-1-ol can participate in various chemical reactions:
The reactivity of this compound is influenced by the steric hindrance provided by the tert-butyl group, which can affect reaction rates and pathways.
The mechanism of action for 1-(tert-Butylamino)propan-1-ol largely depends on its application:
Data from various sources indicate that this compound exhibits moderate toxicity, necessitating careful handling in laboratory settings.
1-(tert-Butylamino)propan-1-ol has several scientific uses:
1-(tert-Butylamino)propan-1-ol, classified as a β-amino alcohol derivative, emerged as a compound of significant pharmacological interest primarily through its identification as a key metabolite of the antidepressant and smoking cessation drug bupropion. Early metabolic studies in the 1980s–1990s revealed that bupropion undergoes extensive hepatic transformation in humans, producing several pharmacologically active metabolites. Among these, 1-(tert-butylamino)propan-1-ol (commonly termed dihydrobupropion or the amino alcohol metabolite) was identified as a major circulating species alongside hydroxybupropion and the tert-butyl alcohol metabolite [2] . This discovery positioned it within medicinal chemistry research focused on understanding the metabolic fate and contributions of bupropion's derivatives to its overall clinical profile.
The compound's synthesis and isolation followed classical organic routes, typically involving the nucleophilic opening of epoxides (e.g., glycidyl ethers) with tert-butylamine under controlled conditions, or alternatively, via the reduction of the keto group in bupropion intermediates [4] . Patent literature from the early 2000s explicitly claims enantiomerically enriched forms of this metabolite (erythro and threo diastereomers) and methods for their preparation, underscoring the pharmaceutical industry's interest in its stereochemistry and potential biological activities independent of the parent drug . While not developed as a standalone therapeutic, its role as a metabolic intermediate cemented its importance in pharmacokinetic studies of bupropion and spurred investigations into the structure-activity relationships (SAR) of β-amino alcohol scaffolds in neuropharmacology [2].
Table 1: Historical Milestones in the Characterization of 1-(tert-Butylamino)propan-1-ol
| Time Period | Key Advancement | Significance |
|---|---|---|
| 1980s | Identification as a major human metabolite of bupropion | Established its presence in plasma post-bupropion administration [2] |
| 1990s | Metabolic studies confirming chiral diastereomers (erythro/threo) | Highlighted stereochemical complexity in pharmacology |
| Early 2000s | Synthetic methods for enantiopure forms patented | Enabled research on stereoselective bioactivity |
| 2010s–Present | Role in SAR studies of β-amino alcohols as CNS-active scaffolds | Informed design of novel neuromodulators [4] |
1-(tert-Butylamino)propan-1-ol embodies the core β-amino alcohol pharmacophore (O-C-C-N), a structural motif renowned for its diverse bioactivity and conformational influence. This motif facilitates critical binding interactions with biological targets via:
This structure aligns it with a broader class of therapeutically significant amino alcohols, including:
Table 2: Key Structural Features of 1-(tert-Butylamino)propan-1-ol and Their Functional Implications
| Structural Feature | Chemical Property | Functional Role in Bioactivity |
|---|---|---|
| β-Amino Alcohol Motif (-O-C-C-N-) | Dual H-bonding sites; Conformational rigidity | Facilitates target binding (e.g., enzymes, transporters); Stabilizes bioactive conformation |
| Chiral Center (C1-OH) | Stereoisomerism (R/S) | Enables enantioselective interactions; Erythro/threo diastereomers may differ pharmacologically |
| Tert-Butylamino Group (-NH-C(CH₃)₃) | Strong electron donation; High steric bulk | Enhances lipophilicity/CNS penetration; Protects amine from metabolism; Modulates amine pKa |
| Hydroxyl Group (-OH) | H-bond donor/acceptor; Polar | Improves water solubility of salts; Participates in key binding interactions [4] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6